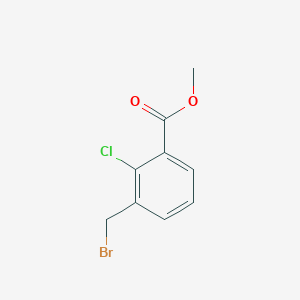

Methyl 3-(bromomethyl)-2-chlorobenzoate

Description

The exact mass of the compound Methyl 3-(bromomethyl)-2-chlorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(bromomethyl)-2-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(bromomethyl)-2-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(bromomethyl)-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIQVNNVKYWPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214340 | |

| Record name | Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920759-94-0 | |

| Record name | Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920759-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(bromomethyl)-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-(bromomethyl)-2-chlorobenzoate CAS number

[1][2][3]

Methyl 3-(bromomethyl)-2-chlorobenzoate is a bifunctional electrophile. The molecule possesses two distinct reactive centers: a "soft" electrophilic benzylic carbon (susceptible to

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 920759-94-0 |

| IUPAC Name | Methyl 3-(bromomethyl)-2-chlorobenzoate |

| Molecular Formula | |

| Molecular Weight | 263.51 g/mol |

| Appearance | White to off-white solid or pale yellow oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |

| Reactive Moieties | Benzylic bromide ( |

| Storage | 2–8°C, under inert atmosphere ( |

Synthesis Pathway: The Wohl-Ziegler Bromination

The industrial and laboratory-scale synthesis of Methyl 3-(bromomethyl)-2-chlorobenzoate relies on the radical bromination of its precursor, Methyl 2-chloro-3-methylbenzoate (CAS 920759-93-9) . This transformation is a classic Wohl-Ziegler reaction utilizing N-bromosuccinimide (NBS).

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. The steric bulk of the ortho-chloro group and the ortho-ester group creates a "canyon" effect around the methyl group at C3. While electronic effects (inductive withdrawal by Cl and Ester) slightly deactivate the ring, the benzylic radical remains sufficiently stable for bromination. However, the steric crowding increases the risk of over-bromination (dibromo species) or incomplete conversion, necessitating precise stoichiometric control.

Figure 1: Synthesis Workflow

Caption: Radical bromination pathway. Control of stoichiometry is critical to minimize dibromo byproduct formation.

Experimental Protocol: Synthesis & Purification

Safety Warning: This protocol involves benzylic bromides (lachrymators) and radical initiators. Perform all operations in a well-ventilated fume hood.

Materials

-

Methyl 2-chloro-3-methylbenzoate (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/degraded.

-

Benzoyl Peroxide (BPO) (0.05 eq) or AIBN.

-

Solvent: Trifluoromethylbenzene (PhCF3) or Carbon Tetrachloride (

). Note: PhCF3 is a greener, higher-boiling alternative to

Step-by-Step Procedure

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-chloro-3-methylbenzoate in anhydrous PhCF3 (5 mL per mmol).

-

Addition: Add NBS (1.05 eq) and the radical initiator (BPO/AIBN, 0.05 eq).

-

Reaction: Degas the mixture briefly with nitrogen. Heat to reflux (approx. 85-90°C for PhCF3) under a nitrogen atmosphere.

-

Observation: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide, which floats/disperses differently.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The reaction typically requires 4–12 hours. Stop heating when the starting material is <5% to avoid di-bromination.

-

Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solids.

-

Extraction: Wash the filtrate with water (2x), saturated

(to remove traces of acid/Br2), and brine. Dry over -

Purification: The crude oil often contains 5-10% starting material. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield: Typical isolated yields range from 75% to 85%.

-

Reactivity & Applications in Drug Discovery[1][5]

The strategic value of Methyl 3-(bromomethyl)-2-chlorobenzoate lies in its ability to form bicyclic heterocycles. The 1,2,3-substitution pattern allows for "molecular stapling" reactions where a nucleophile attacks the benzylic bromide and subsequently cyclizes onto the ester.

Key Transformation: Isoquinolinone Synthesis

Reaction with primary amines leads to the formation of 5-chloro-3,4-dihydroisoquinolin-1(2H)-ones . This scaffold is prevalent in PARP inhibitors, kinase inhibitors, and GPCR modulators.

Figure 2: Cyclization Pathway

Caption: Tandem alkylation-acylation sequence forming the isoquinolinone core.

Other Applications

-

Benzodiazepine Analogues: Reaction with 1,2-diamines can yield tricyclic structures.

-

Fragment-Based Drug Design (FBDD): The distinct chloro-handle at position 5 (of the resulting ring) allows for late-stage functionalization via Buchwald-Hartwig or Suzuki couplings, enabling rapid library expansion.

Safety & Handling Guidelines

-

Lachrymator Hazard: Benzylic bromides are potent tear agents. Always handle in a functioning fume hood. If a spill occurs, neutralize with 5% aqueous ammonia or sodium thiosulfate solution before cleaning.

-

Corrosivity: The compound can hydrolyze to release HBr, which is corrosive to skin and metals. Wear nitrile gloves and safety goggles.

-

Storage Stability: Benzylic bromides can degrade over time, releasing

(turning brown). Store at 4°C under argon/nitrogen. If the liquid turns dark orange, filtration through a small plug of basic alumina or silica can remove the impurities.

References

-

ChemicalBook. (2025).[2] Methyl 2-bromomethyl-3-chlorobenzoate and Isomers: Physical Properties and Synthesis. Retrieved from

-

BenchChem. (2025).[3] Technical Guide to Methyl 3-(bromomethyl)benzoate Derivatives. Retrieved from

-

PubChem. (2025). Compound Summary: Methyl 3-(bromomethyl)-2-chlorobenzoate (CAS 920759-94-0). Retrieved from [4]

-

Santa Cruz Biotechnology. (2025). Methyl 2-chloro-3-methylbenzoate (Precursor) Product Data. Retrieved from [5]

-

Sigma-Aldrich. (2025). Safety Data Sheet: Benzylic Bromide Derivatives. Retrieved from

Sources

- 1. 920759-93-9|Methyl 2-chloro-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. METHYL 2-BROMOMETHYL-3-CHLORO-BENZOATE | 188187-03-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

- 5. Methyl 2-chloro-3-methylbenzoate | CAS 920759-93-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Chemical Identity and Synthetic Utility Profile: Methyl 3-(bromomethyl)-2-chlorobenzoate

[1]

Executive Summary

Methyl 3-(bromomethyl)-2-chlorobenzoate (CAS: 98403-36-8) is a specialized benzylic electrophile used primarily as a "warhead" intermediate in the synthesis of complex heterocycles for pharmaceutical and agrochemical applications.[1] Its value lies in the orthogonal reactivity of its two functional handles: a highly reactive benzylic bromide (susceptible to

This guide provides a technical deep-dive into its identification, synthesis via radical bromination, and application in constructing bioactive scaffolds.[2]

Part 1: Nomenclature & Identification (Disambiguation)

The substitution pattern of the benzene ring is critical. The 2-chloro, 3-bromomethyl arrangement creates specific steric and electronic environments distinct from its isomers.

Data Card

| Property | Specification |

| Systematic Name | Methyl 3-(bromomethyl)-2-chlorobenzoate |

| CAS Number | 98403-36-8 |

| Molecular Formula | |

| Molecular Weight | 263.51 g/mol |

| SMILES | COC(=O)C1=C(Cl)C(CBr)=CC=C1 |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Key Hazard | Lachrymator (Tear Gas Effect), Corrosive |

Isomer Disambiguation

Researchers frequently confuse this compound with its isomers. The following decision tree clarifies the structural differences.

Figure 1: Structural disambiguation of chloro-bromomethyl-benzoate isomers. Green node indicates the subject of this guide.

Part 2: Synthetic Utility & Mechanism

The "Warhead" Concept

Methyl 3-(bromomethyl)-2-chlorobenzoate functions as a bifunctional building block.

-

Primary Reactivity (The Warhead): The bromine atom on the benzylic carbon is a superior leaving group. The adjacent benzene ring stabilizes the transition state for

reactions, making this site highly reactive toward nucleophiles (amines, thiols, alkoxides). -

Secondary Reactivity (The Anchor): The methyl ester at position 1 is relatively stable under the mild conditions used to displace the bromide, allowing for "protection-free" sequential synthesis.

Mechanism: Wohl-Ziegler Bromination

The standard synthesis involves the radical bromination of Methyl 2-chloro-3-methylbenzoate . This reaction requires a radical initiator and a bromine source.[2][3]

Reaction Scheme:

Key Mechanistic Steps:

-

Initiation: Homolytic cleavage of the initiator (AIBN or Benzoyl Peroxide) generates radicals.

-

Propagation: The radical abstracts a hydrogen from the benzylic methyl group (weakest C-H bond due to resonance stabilization).

-

Bromination: The benzylic radical reacts with

(generated in situ from NBS) to form the product and regenerate a bromine radical.

Part 3: Synthesis Protocol

This protocol describes the synthesis of Methyl 3-(bromomethyl)-2-chlorobenzoate from Methyl 2-chloro-3-methylbenzoate.

Safety Warning:

-

Lachrymator: All operations must be performed in a functioning fume hood.

-

Explosion Hazard: Radical reactions can exotherm rapidly. Ensure proper temperature control.

Materials

-

Precursor: Methyl 2-chloro-3-methylbenzoate (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 equiv)

-

Solvent: Trifluorotoluene (Green alternative) or Chlorobenzene (Classic). Note:

is historically used but avoided due to toxicity.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 2-chloro-3-methylbenzoate in the solvent (0.2 M concentration).

-

Reagent Addition: Add NBS and the radical initiator (AIBN/BPO) to the solution at room temperature.

-

Degassing: Briefly purge the solution with nitrogen or argon to remove oxygen (which can quench radicals).

-

Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent).

-

Visual Cue: The reaction often turns from colorless to orange/red and then fades to pale yellow as NBS is consumed and succinimide precipitates.

-

-

Monitoring: Monitor by TLC or HPLC. The product is less polar than the starting material.

-

Endpoint: Disappearance of the benzylic methyl peak in NMR or starting material spot on TLC.

-

-

Workup:

-

Cool the mixture to 0°C to precipitate succinimide completely.

-

Filter off the solid succinimide.

-

Wash the filtrate with water and brine.

-

Dry over anhydrous

or

-

-

Purification: Concentrate the solvent in vacuo. The residue can often be used directly or purified via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Figure 2: Synthesis workflow via Wohl-Ziegler bromination.

Part 4: Applications in Drug Design

The 2-chloro-3-carbomethoxybenzyl moiety is a privileged scaffold. The chlorine atom at the 2-position provides steric bulk that forces the side chain out of planarity, a feature often exploited to fit into specific enzyme binding pockets (e.g., kinases or herbicide targets like HPPD).

Heterocycle Formation Pathway

A common application is the synthesis of Isoindolinones or Benzofurans .

-

Nucleophilic Attack: An amine or phenol attacks the benzylic bromide (

). -

Cyclization: The resulting intermediate attacks the adjacent methyl ester (intramolecular substitution), closing the ring.

Example: Synthesis of Isoindolinone Derivatives

-

Reactants: Methyl 3-(bromomethyl)-2-chlorobenzoate + Primary Amine (

). -

Conditions: Basic conditions (

, DMF or MeCN). -

Outcome: Formation of a 4-chloro-isoindolin-1-one core.

Figure 3: Application of the target molecule in synthesizing isoindolinone pharmacophores.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67516858, Methyl 3-bromo-2-chlorobenzoate. Retrieved from [Link](Note: Used for physical property verification and isomer distinction).

-

World Intellectual Property Organization (2011). Patent WO2011147809: Substituted Anthranilic Acid Derivatives. Retrieved from [Link](Source for sGC stimulator intermediate structures).

- Djerassi, C. (1948).Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Foundational reference for the Wohl-Ziegler reaction mechanism).

- Google Patents (2004).US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

Technical Guide: Chemical Stability and Storage of Methyl 3-(bromomethyl)-2-chlorobenzoate

[1]

Executive Summary

Methyl 3-(bromomethyl)-2-chlorobenzoate (CAS: 920759-94-0 ) is a high-value, reactive intermediate primarily utilized in medicinal chemistry for the synthesis of complex heterocycles and pharmaceutical active ingredients (APIs).[1][2][3][4][5] Its utility stems from the benzylic bromide moiety, which serves as an excellent electrophile for nucleophilic substitution.[1][6]

However, this same reactivity renders the compound inherently unstable.[1] It is highly susceptible to hydrolysis (moisture sensitivity), photolytic degradation (light sensitivity), and thermal decomposition .[1] Improper storage leads to the formation of the corresponding benzyl alcohol or dimerization products, compromising yield and purity in downstream applications.[1]

This guide provides a definitive technical framework for the handling, storage, and quality control of this compound, designed for researchers requiring high-integrity starting materials.[1]

Part 1: Chemical Profile & Reactivity Analysis

Identity and Physicochemical Properties[1][6][7][8]

-

IUPAC Name: Methyl 3-(bromomethyl)-2-chlorobenzoate[1][2][3][4][5]

-

Molecular Weight: 263.51 g/mol [1]

-

Physical State: Typically a low-melting solid or viscous oil (depending on purity/temperature).[1]

-

Solubility: Soluble in organic solvents (DCM, EtOAc, THF); reacts with water/alcohols.[1]

Structural Reactivity Analysis

The molecule contains three distinct functional zones that dictate its stability profile:

-

Benzylic Bromide (C-Br): The "Weak Link."[1] The carbon-bromine bond is activated by the aromatic ring, making it highly prone to heterolytic cleavage.[1] This site is the primary vector for degradation via hydrolysis (reacting with ambient moisture) or nucleophilic attack.[1]

-

Methyl Ester (COOMe): Generally stable under neutral conditions but susceptible to hydrolysis under acidic or basic conditions, converting to the carboxylic acid.[1]

-

2-Chloro Substituent: Provides steric bulk and electron-withdrawing effects.[1] While chemically stable, its steric hindrance can slow down desired substitutions, requiring optimized reaction conditions that may inadvertently accelerate degradation if not carefully controlled.[1]

Part 2: Degradation Pathways

Understanding how the molecule fails is critical to preventing it.[1] The two primary degradation mechanisms are Hydrolysis and Photolysis .[1]

Hydrolysis (Moisture Driven)

Upon exposure to atmospheric moisture, the benzylic bromide undergoes nucleophilic substitution (

-

Mechanism:

[1] -

Autocatalysis: The generated HBr is a strong acid that can further catalyze the hydrolysis of the methyl ester group, leading to a complex mixture of the benzyl alcohol, the benzoic acid, and the cyclized lactone (phthalide derivative) if geometry permits.[1]

Photolysis (Light Driven)

Benzylic halides are photosensitive.[1] UV/Visible light can induce homolytic cleavage of the C-Br bond, generating benzyl radicals.[1] These radicals can dimerize (Wurtz-type coupling) or react with oxygen to form peroxides/aldehydes, turning the sample yellow/brown.[1]

Visualization of Degradation

The following diagram maps the cascade of failure if storage conditions are breached.

Caption: Figure 1.[1] Degradation cascades triggered by moisture (Hydrolysis) and light (Photolysis).[1]

Part 3: Storage & Handling Protocols (The "Gold Standard")[1]

To maintain purity >95% over extended periods, a rigorous "Cold-Dark-Dry" protocol is mandatory.[1]

Storage Conditions

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly slowing the rate of hydrolysis and thermal elimination.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen (prevents oxidation) and humidity (prevents hydrolysis).[1] Argon is preferred as it is heavier than air. |

| Container | Amber Glass | Blocks UV/Visible light to prevent radical formation.[1] Plastic containers are avoided due to potential leaching or permeability. |

| Sealing | Teflon-lined Cap + Parafilm | Teflon provides chemical resistance against trace HBr; Parafilm acts as a secondary moisture barrier.[1] |

| Desiccant | Required | Store the vial inside a secondary jar containing activated silica gel or Drierite.[1] |

Handling Workflow

Safety Warning: This compound is a Lachrymator (causes tearing) and a Corrosive agent (Causes severe skin burns - H314).[1][7] All handling must occur inside a fume hood.

-

Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold chemical.

-

Aliquot Strategy: If the compound is to be used multiple times, repackage it into single-use aliquots under an inert atmosphere to avoid repeated exposure cycles.

-

Solvent Compatibility: Avoid protic solvents (Methanol, Ethanol, Water) during dissolution.[1] Use anhydrous DCM, THF, or Toluene.[1]

Storage Decision Tree

Caption: Figure 2. Standard Operating Procedure (SOP) for receipt and storage.

Part 4: Quality Control & Synthesis Verification

Before committing this intermediate to a high-value step, verify its integrity.

Diagnostic NMR Signals (¹H-NMR in CDCl₃)

-

The "Good" Peak: Look for the benzylic protons (

).[1] Typically a singlet around 4.5 - 4.8 ppm .[1] -

The "Bad" Peak (Hydrolysis): If hydrolyzed to the alcohol (

), this singlet shifts upfield (lower ppm, typically 4.6 - 4.7 ppm , often distinct from the bromide).[1] -

The "Bad" Peak (Starting Material): If synthesis was incomplete, the methyl precursor (

) will appear as a singlet around 2.3 - 2.5 ppm .[1]

Synthesis Context

This compound is typically synthesized via radical bromination of Methyl 2-chloro-3-methylbenzoate using N-Bromosuccinimide (NBS).[1]

-

Impurity Watch: Common impurities include the unreacted starting material (methyl) or the dibromo species (gem-dibromide) if the reaction was pushed too hard.[1] The dibromide is particularly unstable and problematic for downstream yield.

References

Sources

- 1. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 2. bldpharm.com.tr [bldpharm.com.tr]

- 3. bldpharm.com.tr [bldpharm.com.tr]

- 4. chemical-label.com [chemical-label.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Methyl 2-(bromomethyl)-3-chlorobenzoate | 188187-03-3 [sigmaaldrich.com]

Introduction to benzylic bromide reactivity

An In-Depth Technical Guide to the Reactivity of Benzylic Bromides

In the landscape of organic chemistry, the benzylic position—the sp³-hybridized carbon atom directly attached to a benzene ring—exhibits a unique and heightened reactivity compared to a standard alkyl carbon.[1][2] This enhanced reactivity is not an intrinsic property of the carbon-hydrogen or carbon-halogen bond itself, but rather a direct consequence of its privileged proximity to the aromatic π-system. Benzylic bromides, compounds featuring a bromine atom at this position, are therefore powerful and versatile intermediates in chemical synthesis.[3][4] Their utility stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates, dramatically lowering the activation energies for several key reaction classes.[3] This guide offers a detailed exploration of the structural and electronic factors that govern the reactivity of benzylic bromides, the mechanistic pathways they follow, and their applications in modern drug discovery and development.

The Core of Reactivity: Stabilization of Benzylic Intermediates

Understanding the reactivity of benzylic bromides begins with appreciating the stability of the intermediates formed during their reactions: carbocations and radicals.

The Benzylic Carbocation

In unimolecular reactions (SN1), the rate-determining step involves the departure of the bromide leaving group to form a carbocation. A primary alkyl carbocation is typically highly unstable; however, a primary benzylic carbocation is significantly stabilized through resonance.[5] The vacant p-orbital of the benzylic carbon aligns with the p-orbitals of the benzene ring, allowing the positive charge to be delocalized across five atoms (the benzylic carbon and the ortho and para carbons of the ring).[6][7] This charge delocalization results in a hybrid structure that is substantially more stable than a localized alkyl carbocation.[6][7] Consequently, benzylic and allylic carbocations are considerably more stable than even tertiary alkyl carbocations.[6] This stability is the primary reason why benzylic bromides, even primary ones, can readily undergo SN1 reactions.[5][8]

Caption: Resonance delocalization stabilizes the benzylic carbocation.

Electron-donating groups (EDGs) on the aromatic ring further stabilize the benzylic carbocation by pushing electron density towards the positive charge, while electron-withdrawing groups (EWGs) have a destabilizing effect.[9]

The Benzylic Radical

In free-radical reactions, a benzylic C-H bond is homolytically cleaved. The resulting benzylic radical is, like the carbocation, stabilized by resonance with the adjacent aromatic ring.[1][8] The unpaired electron is delocalized over the same five positions, significantly lowering the bond dissociation energy (BDE) of benzylic C-H bonds (approx. 90 kcal/mol) compared to tertiary (93 kcal/mol), secondary (96 kcal/mol), or primary (100 kcal/mol) C-H bonds.[1] This lower BDE makes the benzylic position a preferential site for radical halogenation.[1][2]

Caption: Resonance delocalization stabilizes the benzylic radical.

Key Reaction Pathways: A Mechanistic Duality

The most prominent reactions of benzylic bromides are nucleophilic substitutions, which can proceed through either an SN1 or SN2 mechanism.[3][10] The choice of pathway is a delicate balance of substrate structure, nucleophile strength, solvent, and temperature.

The SN1 Pathway

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process favored by substrates that can form stable carbocations.[8] As discussed, benzylic bromides excel in this regard.[5]

-

Step 1 (Rate-Determining): The C-Br bond breaks, and the bromide ion departs, forming a resonance-stabilized benzylic carbocation.[5]

-

Step 2 (Fast): The nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic mixture if the benzylic carbon is a stereocenter.[11]

Caption: The SN1 mechanism proceeds via a stable carbocation intermediate.

Favorable Conditions for SN1:

-

Substrate: Tertiary > Secondary > Primary benzylic bromides. Increased substitution enhances carbocation stability.

-

Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are crucial.[12][13] They stabilize the carbocation intermediate and the bromide leaving group through solvation, lowering the activation energy of the first step.[14][15]

-

Nucleophile: Weak nucleophiles are sufficient, as they do not participate in the rate-determining step. Often, the solvent itself acts as the nucleophile in a process called solvolysis.[12][15]

The SN2 Pathway

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where bond-forming and bond-breaking occur simultaneously.[16][17]

-

Concerted Step: The nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine atom (a "backside attack").[17] This leads to a trigonal bipyramidal transition state. As the nucleophile-carbon bond forms, the carbon-bromine bond breaks, causing an inversion of stereochemistry at the reaction center.[17]

Caption: The SN2 mechanism involves a concerted backside attack.

Favorable Conditions for SN2:

-

Substrate: Primary benzylic bromides are ideal as they offer minimal steric hindrance to the incoming nucleophile.[17]

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred.[12][13] They can dissolve the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "free" and highly reactive.[18]

-

Nucleophile: A strong, often anionic, nucleophile is required to participate in the concerted rate-determining step.[19]

Competition Between SN1 and SN2

For secondary benzylic bromides, and even for primary ones under certain conditions, the two pathways are in direct competition. The choice of reaction conditions is therefore a powerful tool for directing the outcome of the synthesis.

| Factor | Favors SN1 | Favors SN2 | Rationale |

| Substrate | 3° > 2° Benzylic | 1° > 2° Benzylic | SN1 requires carbocation stability; SN2 requires minimal steric hindrance.[17] |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | SN1 rate is independent of [Nu⁻]; SN2 rate depends on [Nu⁻].[12][13] |

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMF) | Protic solvents stabilize the carbocation and leaving group; aprotic solvents enhance nucleophilicity.[12][13][14] |

| Stereochemistry | Racemization | Inversion | SN1 proceeds through a planar carbocation; SN2 involves backside attack.[12][17] |

Synthesis of Benzylic Bromides: Free Radical Bromination

The premier method for synthesizing benzylic bromides is the free radical bromination of an alkylbenzene, often called the Wohl-Ziegler reaction.[1] This method exploits the weakness of the benzylic C-H bond.

The reagent of choice is N-Bromosuccinimide (NBS).[1][2] Using elemental bromine (Br₂) can lead to unwanted side reactions, such as electrophilic aromatic substitution on the ring.[20] NBS provides a low, constant concentration of bromine radicals, ensuring high selectivity for the benzylic position.[20][21][22] The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide.[21]

The mechanism is a classic radical chain reaction:

-

Initiation: Light or heat causes homolytic cleavage of the initiator or a trace amount of Br₂, generating bromine radicals (Br•).[21][23]

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic position, forming HBr and a resonance-stabilized benzyl radical.[21][22]

-

The benzyl radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the benzyl bromide product and a new bromine radical, which continues the chain.[21][22]

-

-

Termination: Two radicals combine to end the chain.

Caption: Free-radical chain mechanism for benzylic bromination with NBS.

Applications in Drug Development and Synthesis

Benzylic bromides are workhorse molecules in medicinal chemistry and process development due to their predictable reactivity.[3][4]

-

Protecting Group Chemistry: They are widely used to install the benzyl (Bn) protecting group on alcohols and carboxylic acids.[24][25][26] Benzyl ethers and esters are robust to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenolysis.[24]

-

Alkylation of Heteroatoms: Benzylic bromides are excellent electrophiles for alkylating nitrogen, oxygen, and sulfur nucleophiles, a common strategy in the synthesis of pharmaceutical scaffolds.[3][27]

-

Carbon-Carbon Bond Formation: They can be converted into Grignard reagents (benzylmagnesium bromide) or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[3][28]

-

Fine-Tuning Biological Activity: The introduction of a substituted benzyl group can significantly alter a drug candidate's properties, such as lipophilicity, metabolic stability, and binding affinity to its target.[4]

Experimental Protocols

Protocol 1: Synthesis of Benzyl Bromide from Toluene via Wohl-Ziegler Bromination

Objective: To selectively brominate the benzylic position of toluene using N-Bromosuccinimide (NBS).

Materials:

-

Toluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Benzoyl peroxide (AIBN or other radical initiator can also be used) (0.02 eq)

-

Carbon tetrachloride (CCl₄) or a greener solvent like acetonitrile.[29][30]

-

Sodium bicarbonate solution (5% aq.)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add toluene and the solvent (e.g., CCl₄).

-

Add NBS and benzoyl peroxide to the solution.[31]

-

Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. Initiation can also be achieved using a UV lamp.[31]

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide, which will float.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.[31]

-

Filter the mixture to remove the succinimide, washing the solid with a small amount of cold solvent.[31]

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution (to remove trace HBr) and brine.[31]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude benzyl bromide can be purified by vacuum distillation if necessary. Caution: Benzyl bromide is a strong lachrymator and should be handled with extreme care in a well-ventilated fume hood.[25][26]

Protocol 2: SN2 Reaction - Synthesis of Benzyl Cyanide

Objective: To demonstrate a typical SN2 reaction using a strong nucleophile and a polar aprotic solvent.

Materials:

-

Benzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) (1.1 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in DMF with stirring. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.

-

Add benzyl bromide to the solution dropwise at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine (2x) to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude benzyl cyanide.

-

Purify by vacuum distillation.

Conclusion

The reactivity of benzylic bromides is a classic illustration of how subtle electronic effects can profoundly influence reaction outcomes. Their ability to stabilize both carbocation and radical intermediates makes them exceptionally versatile substrates. By carefully selecting nucleophiles, solvents, and reaction conditions, chemists can harness this dual reactivity, toggling between SN1 and SN2 pathways to achieve specific synthetic goals. This control, combined with their role as powerful alkylating agents and precursors to a wide array of functional groups, cements the position of benzylic bromides as indispensable tools in the arsenal of the research scientist and drug development professional.[32]

References

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

-

An Efficient Method for the Preparation of Benzylic Bromides. Synlett. Available at: [Link]

-

Examples That Show How Delocalized Electrons Affect Stability. MCC Organic Chemistry. Available at: [Link]

-

Explain the mechanism of the following reaction: \mathrm{CH_3C_6H_5 + NB.. - Filo. Available at: [Link]

-

7.5 SN1 vs SN2. KPU Pressbooks. Available at: [Link]

-

An Efficient and Fast Method for the Preparation of Benzylic Bromides. Taylor & Francis Online. Available at: [Link]

-

Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson. Available at: [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

-

Benzylic Bromination. Chemistry Steps. Available at: [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Vedantu. Available at: [Link]

-

"Greening" of free radical benzylic bromination | Request PDF. ResearchGate. Available at: [Link]

-

Benzyl bromide. Wikipedia. Available at: [Link]

-

Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Quora. Available at: [Link]

-

Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be. askIITians. Available at: [Link]

-

7.5: SN1 vs SN2. Chemistry LibreTexts. Available at: [Link]

-

What are the effects of solvents on SN1 and SN2 reactions? Quora. Available at: [Link]

-

The Versatile Role of Benzyl Bromides in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. Available at: [Link]

-

Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-Madison. Available at: [Link]

-

Reactions at the benzylic position (video). Khan Academy. Available at: [Link]

-

7.10: Carbocation Structure and Stability. Chemistry LibreTexts. Available at: [Link]

-

SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. Available at: [Link]

-

Understanding Relative Stability of Three Benzyl Carbocations with Different Substituents. Course Hero. Available at: [Link]

-

Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING. Available at: [Link]

-

SN1 reaction at the Benzylic position. YouTube. Available at: [Link]

-

The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. Available at: [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. Available at: [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PubMed. Available at: [Link]

-

Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Quora. Available at: [Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

-

Stability of a substituted benzyl anion | Electronic Effects | Chemistry. Khan Academy. Available at: [Link]

-

The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE. Vedantu. Available at: [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. Available at: [Link]

-

Benzyl Bromide. Common Organic Chemistry. Available at: [Link]

-

Benzyl Bromide. Anshul Specialty Molecules. Available at: [Link]

-

Is an SN1 mechanism feasible with allylic or benzylic halides as substrates? Chemistry Stack Exchange. Available at: [Link]

-

Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

-

Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. quora.com [quora.com]

- 6. Examples That Show How Delocalized Electrons Affect Stability | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 9. Understanding Relative Stability of Three Benzyl Carbocations with Differ.. [askfilo.com]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 16. Khan Academy [khanacademy.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. users.wfu.edu [users.wfu.edu]

- 19. letstalkacademy.com [letstalkacademy.com]

- 20. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 21. Explain the mechanism of the following reaction: \mathrm{CH_3C_6H_5 + NB.. [askfilo.com]

- 22. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 23. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 24. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]

- 25. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 26. Benzyl Bromide [commonorganicchemistry.com]

- 27. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 30. researchgate.net [researchgate.net]

- 31. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 32. Benzyl Bromide [anshulchemicals.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 3-(bromomethyl)-2-chlorobenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(bromomethyl)-2-chlorobenzoate as a versatile bifunctional reagent for nucleophilic substitution reactions. We delve into its synthesis, unique reactivity profile, and provide detailed, field-proven protocols for its application in forming C-O, C-N, C-S, and C-N₃ bonds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of complex molecular architectures, particularly in the construction of pharmaceutical scaffolds and other bioactive molecules.

Introduction: A Strategically Designed Bifunctional Building Block

Methyl 3-(bromomethyl)-2-chlorobenzoate (CAS No: 188187-03-3) is a valuable intermediate in modern organic synthesis. Its utility is derived from a carefully orchestrated arrangement of functional groups: a highly reactive benzylic bromide, a stable aryl chloride, and a modifiable methyl ester. This configuration allows for selective and sequential chemical transformations.

The primary reactive site for nucleophilic substitution is the benzylic bromide (-CH₂Br). This group's high reactivity is a consequence of the bromine being an excellent leaving group and the adjacent benzene ring's ability to stabilize the transition states of both Sₙ1 and Sₙ2 reaction pathways.[1][2] In stark contrast, the aryl chloride at the 2-position is significantly less reactive towards nucleophilic aromatic substitution (SₙAr) due to the high strength of the C(sp²)-Cl bond and the absence of strong electron-withdrawing groups ortho or para to it.[3] This pronounced difference in reactivity is the cornerstone of its utility, enabling chemists to selectively functionalize the bromomethyl position while leaving the aryl chloride intact for subsequent cross-coupling reactions or other transformations. This makes it an indispensable tool for creating diverse molecular libraries in drug discovery programs.[4][5]

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.

| Property | Value | Reference(s) |

| CAS Number | 188187-03-3 | [6][7] |

| Molecular Formula | C₉H₈BrClO₂ | [6] |

| Molecular Weight | 263.52 g/mol | [6][8] |

| Appearance | Colorless to light yellow liquid or semi-solid | [6][8] |

| Boiling Point | 331.0 ± 32.0 °C (Predicted) | [6] |

| Density | 1.561 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6][8] |

Safety and Handling:

Methyl 3-(bromomethyl)-2-chlorobenzoate is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10]

-

Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure an eyewash station and safety shower are readily accessible.

-

First Aid: In case of skin contact, immediately flush with plenty of water. For eye contact, rinse cautiously with water for several minutes.[9] In case of ingestion or inhalation, seek immediate medical attention.[10]

Synthesis of Methyl 3-(bromomethyl)-2-chlorobenzoate

The most common and efficient route to this reagent is the free-radical bromination of the corresponding methyl-substituted precursor, Methyl 3-chloro-2-methylbenzoate. This reaction selectively targets the benzylic C-H bonds, which are significantly weaker than aryl or alkyl C-H bonds.[11] N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, steady concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring.[11]

Caption: Workflow for the synthesis of the title compound.

Protocol 3.1: Synthesis via Radical Bromination

This protocol is adapted from established procedures for benzylic bromination.[6][12]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3-chloro-2-methylbenzoate (1.0 eq).

-

Reagent Addition: Add carbon tetrachloride (CCl₄) to create a ~0.4 M solution. Add N-bromosuccinimide (NBS, 1.1 eq) and benzoyl peroxide (BPO, 0.002 eq) as the radical initiator.

-

Reaction: Place the flask under a nitrogen or argon atmosphere. Heat the mixture to reflux (approximately 90°C in an oil bath) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 3-4 hours. The disappearance of the starting material's methyl singlet and the appearance of the product's bromomethyl singlet in the NMR are indicative of conversion.

-

Work-up: Once complete, cool the reaction to room temperature. Filter off the succinimide byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.[6]

Reactivity and Mechanistic Considerations

The synthetic power of Methyl 3-(bromomethyl)-2-chlorobenzoate lies in the predictable reactivity of its benzylic bromide moiety. Benzylic halides are highly susceptible to nucleophilic substitution and can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.[1][13]

-

Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO). This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.[14] The adjacent phenyl ring helps to stabilize the transition state through π-orbital overlap, accelerating the reaction rate compared to a simple primary alkyl halide.[13][15]

-

Sₙ1 Pathway: Favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents. This mechanism proceeds through a planar benzylic carbocation intermediate, which is highly stabilized by resonance delocalization of the positive charge into the benzene ring.[1][2]

For most synthetic applications involving this reagent, conditions are chosen to favor the Sₙ2 pathway to ensure high yields and avoid potential side reactions associated with carbocation intermediates, such as rearrangements or elimination.

Caption: Sₙ1 vs. Sₙ2 pathways for benzylic halides.

Standardized Protocols for Nucleophilic Substitution

The following protocols provide robust starting points for reacting Methyl 3-(bromomethyl)-2-chlorobenzoate with common classes of nucleophiles. Researchers should optimize conditions based on their specific substrate.

Caption: A typical workflow for nucleophilic substitution.

Protocol 5.1: O-Alkylation with Phenols (Williamson Ether Synthesis)

-

Setup: In a round-bottom flask, dissolve the phenol nucleophile (e.g., 4-methoxyphenol, 1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir the suspension for 15-20 minutes at room temperature to generate the phenoxide.

-

Electrophile Addition: Add a solution of Methyl 3-(bromomethyl)-2-chlorobenzoate (1.0 eq) in the same solvent dropwise.

-

Reaction: Heat the reaction mixture to 60-80°C and stir until TLC analysis indicates consumption of the starting bromide (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether product.

Protocol 5.2: N-Alkylation with Amines

-

Setup: Dissolve Methyl 3-(bromomethyl)-2-chlorobenzoate (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane (DCM).

-

Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 2.2 eq). The second equivalent of the amine acts as a base to neutralize the HBr byproduct. Alternatively, use 1.1 eq of the amine with an external non-nucleophilic base like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Gentle heating (40°C) can be applied to accelerate the reaction if necessary.

-

Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove the ammonium salt byproduct.

-

Purification: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting amine product can be purified by column chromatography.

Protocol 5.3: S-Alkylation with Thiols

-

Setup: Dissolve the thiol nucleophile (e.g., thiophenol, 1.1 eq) in DMF or ethanol.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium ethoxide (if in ethanol) and stir for 15 minutes to form the thiolate.

-

Electrophile Addition: Add Methyl 3-(bromomethyl)-2-chlorobenzoate (1.0 eq) to the thiolate solution.

-

Reaction: Stir the reaction at room temperature. These reactions are typically very fast and are often complete in 1-3 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to obtain the thioether product.

Protocol 5.4: Azide Substitution

-

Setup: Dissolve Methyl 3-(bromomethyl)-2-chlorobenzoate (1.0 eq) in DMF or DMSO.

-

Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

-

Reaction: Stir the reaction at room temperature for 4-8 hours.

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Purification: Separate the layers. Wash the organic layer thoroughly with water (3x) to remove residual DMF/DMSO and salts, followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate. The resulting benzylic azide is often used directly in subsequent reactions (e.g., "click" chemistry) without further purification.[16]

| Protocol | Nucleophile Class | Typical Base | Solvent | Temp. | Time (h) |

| 5.1 | Phenol (O-Nuc) | K₂CO₃ | DMF, MeCN | 60-80°C | 4-12 |

| 5.2 | Amine (N-Nuc) | Amine (excess) or TEA | MeCN, DCM | RT-40°C | 2-6 |

| 5.3 | Thiol (S-Nuc) | K₂CO₃ | DMF, EtOH | RT | 1-3 |

| 5.4 | Azide (N₃⁻) | None | DMF, DMSO | RT | 4-8 |

Conclusion

Methyl 3-(bromomethyl)-2-chlorobenzoate is a powerful and selective synthetic intermediate whose reactivity is well-defined and predictable. The high susceptibility of the benzylic bromide to nucleophilic attack, coupled with the relative inertness of the aryl chloride, provides a reliable platform for introducing a wide variety of functional groups. The protocols detailed herein offer a solid foundation for researchers to effectively utilize this reagent in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications.[4]

References

-

Kranjc, K., & Stanovnik, B. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1645–1653. Available from: [Link]

-

Methyl 3-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 21907554 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]

-

Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. (2026, February 12). Retrieved February 18, 2026, from [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017, December 30). Retrieved February 18, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2024, July 28). Retrieved February 18, 2026, from [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved February 18, 2026, from [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available from: [Link]

-

Benzylic substitution, benzylation - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022, October 26). Retrieved February 18, 2026, from [Link]

-

Effect of Allylic Groups on SN2 Reactivity - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

-

7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (2021, December 15). Retrieved February 18, 2026, from [Link]

-

Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Retrieved February 18, 2026, from [Link]

- US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. (n.d.).

-

Nucleophilic Substitution Reaction. (n.d.). Retrieved February 18, 2026, from [Link]

-

Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012, June 27). Retrieved February 18, 2026, from [Link]

-

Factors Affecting the Rates of SN1 and SN2 Reactions - spcmc.ac. (n.d.). Retrieved February 18, 2026, from [Link]

-

Effect of Allylic Groups on SN2 Reactivity | The Journal of Organic Chemistry. (2014, June 30). Retrieved February 18, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. theusajournals.com [theusajournals.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

- 6. METHYL 2-BROMOMETHYL-3-CHLORO-BENZOATE | 188187-03-3 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Methyl 2-(bromomethyl)-3-chlorobenzoate | 188187-03-3 [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. kpcollege.org [kpcollege.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Use of Methyl 3-(bromomethyl)-2-chlorobenzoate in pharmaceutical intermediate synthesis

Abstract

Methyl 3-(bromomethyl)-2-chlorobenzoate (CAS 920759-94-0 ) is a specialized benzylic electrophile used critically in the synthesis of sterically constrained pharmaceutical intermediates. Unlike simple benzyl bromides, the ortho-chloro substituent in this scaffold imparts unique conformational rigidity and metabolic stability to downstream Active Pharmaceutical Ingredients (APIs).[1] This guide details the optimized synthesis of this intermediate via Wohl-Ziegler bromination and provides a validated protocol for its application in N-alkylation reactions, a common step in the development of kinase inhibitors and GPCR modulators.[1]

Chemical Profile & Significance

| Property | Specification |

| Chemical Name | Methyl 3-(bromomethyl)-2-chlorobenzoate |

| CAS Number | 920759-94-0 |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.51 g/mol |

| Appearance | White to off-white solid or semi-solid |

| Key Functionality | Benzylic Bromide (Electrophile), Methyl Ester (Masked Acid) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Scientific Significance: The 2-chloro-3-substituted motif is highly valued in medicinal chemistry for its ability to "lock" the conformation of a drug molecule. The chlorine atom at the ortho position creates steric clash with the adjacent ester/amide group, forcing the side chain out of planarity.[1] This atropisomeric potential is often exploited to improve binding selectivity in protein pockets.[1]

Synthesis Protocol: Preparation of the Intermediate

Rationale: The commercial availability of this specific isomer can be sporadic.[1] In-house preparation from Methyl 2-chloro-3-methylbenzoate (CAS 5537-71-3) is a reliable alternative.

Mechanism: Wohl-Ziegler Bromination

The reaction proceeds via a free-radical chain mechanism.[1] The ortho-chloro group exerts a steric influence but does not significantly deactivate the benzylic position toward radical abstraction.[1]

Reagents:

-

Precursor: Methyl 2-chloro-3-methylbenzoate (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: Benzoyl Peroxide (BPO) (0.05 equiv) or AIBN[1]

-

Solvent: Trifluorotoluene (PhCF₃) or Chlorobenzene (Greener alternatives to CCl₄)[1]

Step-by-Step Procedure

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Dissolution: Dissolve Methyl 2-chloro-3-methylbenzoate (10 g, 54 mmol) in anhydrous Trifluorotoluene (100 mL).

-

Addition: Add NBS (10.1 g, 56.7 mmol) and BPO (0.65 g, 2.7 mmol) to the solution.

-

Initiation: Heat the mixture to reflux (approx. 102°C). Note: The reaction is exothermic once initiated; monitor closely.[1]

-

Reaction: Maintain reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC until the starting material is <2%.[1]

-

Workup:

-

Purification: Recrystallize from minimal hot hexane or purify via flash column chromatography (0-10% EtOAc in Hexanes) to yield the product as an off-white solid.

Application Protocol: N-Alkylation of Heterocycles

Scenario: Attaching the 2-chloro-3-(methoxycarbonyl)benzyl moiety to a piperazine pharmacophore. This is a standard transformation in generating libraries for Fragment-Based Drug Discovery (FBDD).[1]

Experimental Workflow

Caption: Standard workflow for S_N2 alkylation using Methyl 3-(bromomethyl)-2-chlorobenzoate.

Detailed Methodology

-

Reactant Preparation: In a reaction vial, dissolve the secondary amine (e.g., 1-Boc-piperazine, 1.0 equiv) in anhydrous DMF (5 mL per gram of substrate).

-

Base Activation: Add Potassium Carbonate (K₂CO₃, 2.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation/activation.

-

Electrophile Addition: Add Methyl 3-(bromomethyl)-2-chlorobenzoate (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Heat the mixture to 60°C.

-

Monitoring: Monitor consumption of the amine by LC-MS.

-

Quench & Isolation:

-

Characterization: Verify structure via ¹H-NMR (look for benzylic CH₂ singlet around δ 4.5–4.8 ppm).[1]

Mechanistic Insight & Troubleshooting

The "Ortho-Chloro" Effect

The presence of the chlorine atom at the C2 position is the defining feature of this intermediate.[1]

-

Steric Inhibition: The chlorine atom forces the benzylic bromide out of the plane of the aromatic ring.[1] This can slightly retard S_N2 attack due to steric crowding but significantly increases the stability of the resulting product against metabolic debenzylation.[1]

-

Electronic Effect: The electron-withdrawing nature of chlorine (inductive effect, -I) makes the benzylic carbon more electrophilic, partially compensating for the steric hindrance.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Bromination | Incomplete radical initiation | Ensure anhydrous conditions; add initiator (AIBN) in two portions. |

| Polybromination | Excess NBS or prolonged heat | Strictly control stoichiometry (1.05 eq NBS).[1] Stop reaction at 95% conversion. |

| Hydrolysis of Ester | Wet solvents or basic workup | Use anhydrous DMF/MeCN.[1] Avoid strong aqueous bases (NaOH); stick to K₂CO₃ or Cs₂CO₃.[1] |

| Lachrymatory Effect | Vapor release | Handle ONLY in a functioning fume hood.[1] Treat glassware with alcoholic KOH before cleaning to quench bromide residues.[1] |

Safety & Handling (HSE)

-

Hazard Class: Corrosive (Skin Corr.[1][2] 1B), Lachrymator.[1]

-

PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat.[1]

-

Spill Control: Do not wipe with paper towels (generates tear gas).[1] Neutralize with a solution of 5% sodium thiosulfate or dilute ammonia before cleaning.[1]

References

-

PubChem Compound Summary. Methyl 3-(bromomethyl)-2-chlorobenzoate (CAS 920759-94-0). National Center for Biotechnology Information.[1] [Link][1]

Sources

Technical Application Note: Strategic Assembly of 4-Chloroisoindolin-1-ones via Methyl 3-(bromomethyl)-2-chlorobenzoate

Executive Summary & Strategic Value

Methyl 3-(bromomethyl)-2-chlorobenzoate is a high-value bifunctional electrophile critical to the synthesis of next-generation agrochemicals. Unlike simple benzyl bromides, this molecule possesses a unique "ortho-scaffold" architecture—a 2-chloro substituent sandwiched between a methyl ester and a reactive bromomethyl group.

Core Application: This note details the use of this intermediate as a linchpin for constructing 4-chloroisoindolin-1-one scaffolds. These fused bicyclic heterocycles are emerging pharmacophores in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicides, serving as bioisosteres for quinazolinones and phthalimides.

Technical Advantage:

-

Regiochemical Control: The 2-chloro substituent provides steric bulk that directs nucleophilic attack and influences the rotameric stability of the final bioactive molecule.

-

Orthogonal Reactivity: The significant reactivity difference between the soft electrophile (benzylic bromide) and the hard electrophile (ester) allows for controlled, cascade cyclization reactions.

Safety & Handling Protocol (Lachrymator Hazard)

CRITICAL WARNING: Methyl 3-(bromomethyl)-2-chlorobenzoate is a potent lachrymator and skin corrosive (Category 1B). It releases hydrogen bromide upon hydrolysis.

Mandatory PPE & Engineering Controls

-

Respiratory: Full-face respirator with organic vapor cartridges (OV/AG) is required if working outside a glovebox.

-

Containment: All weighing and transfer must occur within a certified chemical fume hood or nitrogen-purged glovebox.

-

Quenching: Keep a beaker of 10% aqueous sodium thiosulfate (

) nearby to neutralize spills immediately.

Application Protocol: One-Pot Cascade Synthesis of N-Substituted Isoindolinones

This protocol describes the conversion of Methyl 3-(bromomethyl)-2-chlorobenzoate into a functionalized isoindolinone core via a tandem

Reaction Logic

The reaction proceeds via an initial nucleophilic attack by a primary amine on the benzylic bromide (fast kinetic step), followed by a thermodynamically driven intramolecular cyclization onto the methyl ester.

Materials

-

Substrate: Methyl 3-(bromomethyl)-2-chlorobenzoate (1.0 eq)

-

Reagent: Primary Amine (e.g., tert-butylamine or aniline derivatives) (1.1 eq)

-

Base:

(2.5 eq) or DIPEA (for soluble bases) -

Solvent: Acetonitrile (MeCN) [Anhydrous]

-

Catalyst: TBAI (Tetrabutylammonium iodide) (0.05 eq) - Optional accelerator

Experimental Workflow

Step 1: Reactant Preparation

-

Dissolve 10.0 mmol (2.63 g) of Methyl 3-(bromomethyl)-2-chlorobenzoate in 40 mL of anhydrous MeCN.

-

Add 25.0 mmol of pulverized, oven-dried

. -

Cool the suspension to 0°C to suppress initial exotherms.

Step 2: Nucleophilic Addition

-

Add the primary amine (11.0 mmol) dropwise over 10 minutes.

-

Observation: The solution may yellow slightly as the benzylic bromide reacts.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

) should disappear, forming a polar intermediate (benzyl amine).

-

Step 3: Thermal Cyclization

-

Heat the reaction mixture to reflux (80-82°C) for 4–6 hours.

-

Mechanism: The heat drives the secondary amine to attack the adjacent ester, releasing methanol and forming the lactam ring.

-

Monitor for the formation of the cyclized product (UV active, lower

than ester).

Step 4: Workup & Isolation

-

Cool to RT and filter off inorganic salts (

, excess Carbonate). -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc (50 mL) and wash with:

-

1x Water (removes residual salts)

-

1x 0.5M HCl (removes unreacted amine - Skip if product is acid-sensitive)

-

1x Brine.

-

-

Dry over

, filter, and concentrate. -

Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (0-40% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the cascade pathway, highlighting the critical transition from the linear intermediate to the fused bicyclic system.

Caption: Figure 1. Cascade synthesis pathway converting the bifunctional benzoate precursor into the pharmacologically active isoindolinone scaffold.

Analytical Validation Parameters

To ensure protocol integrity, the following analytical benchmarks must be met.

Table 1: Expected Analytical Signatures

| Technique | Parameter | Expected Signal Characteristics |

| HPLC-MS | Retention Time | Shift to earlier RT compared to starting material (increased polarity of lactam). |

| HPLC-MS | Mass Ion | |

| 1H NMR | Benzylic | Starting Material: Singlet |

| 1H NMR | Methyl Ester | Starting Material: Singlet |

| IR | Carbonyl | Starting Material: Ester stretch |

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Intermediate Stalling)

-

Cause: Steric hindrance from the 2-chloro group or the amine substituent (

) prevents the amine from attacking the ester. -

Solution: Switch solvent to Toluene or Xylene and reflux (110°C+). Higher temperatures overcome the rotational barrier caused by the ortho-chloro substituent.

Issue: Hydrolysis of Ester

-

Cause: Wet solvent or hygroscopic base introducing water.

-

Solution: Use freshly distilled MeCN and add 3Å molecular sieves to the reaction vessel.

References

-

PubChem. (2025).[1] Methyl 3-(bromomethyl)-2-chlorobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Wolf, C., et al. (2006).[2] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids. Journal of Organic Chemistry. (Contextual reference for benzoic acid reactivity). Retrieved from [Link]

Sources

Methyl 3-(bromomethyl)-2-chlorobenzoate as a building block in organic synthesis

This Application Note and Protocol guide is designed for advanced researchers and drug development professionals. It synthesizes the specific reactivity of Methyl 3-(bromomethyl)-2-chlorobenzoate (CAS 920759-94-0) with its strategic application in synthesizing nitrogen heterocycles, specifically 8-chloro-3,4-dihydroisoquinolin-1(2H)-ones .

A Strategic Scaffold for 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one Synthesis [1][2][3][4][5]

Executive Summary & Compound Profile

Methyl 3-(bromomethyl)-2-chlorobenzoate is a trisubstituted benzene derivative characterized by a unique 1,2,3-substitution pattern. Unlike its regioisomer (methyl 2-(bromomethyl)-3-chlorobenzoate), which is widely used to synthesize phthalazinones (e.g., PARP inhibitors), this specific building block is the precursor of choice for accessing 8-chloro-3,4-dihydroisoquinolin-1(2H)-ones .

The presence of the chlorine atom at the C2 position, flanked by the ester (C1) and the bromomethyl group (C3), introduces significant steric constraints and electronic effects that can be leveraged to control regioselectivity in downstream cyclizations.

Compound Snapshot

| Property | Specification |

| Chemical Name | Methyl 3-(bromomethyl)-2-chlorobenzoate |

| CAS Number | 920759-94-0 |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.51 g/mol |

| Appearance | Colorless to pale yellow liquid/semi-solid |

| Key Reactivity | Electrophilic Benzylic Bromide (High), Electrophilic Ester (Moderate) |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |

| Hazards | Corrosive (Skin/Eye), Lachrymator |

Strategic Utility: The "Isoquinolinone" Pathway

The primary value of this building block lies in its ability to undergo a tandem alkylation-cyclization sequence with primary amines. This reaction constructs the isoquinolinone core while installing a chlorine atom at the difficult-to-access 8-position (peri-position to the carbonyl).

Structural Logic

-

C3-Bromomethyl: Highly reactive electrophile for SN2 attack by amines, thiols, or alkoxides.

-

C1-Ester: Serves as the electrophile for the subsequent intramolecular ring closure (lactamization).

-

C2-Chloro:

-

Steric Buttress: Forces the side chains into proximity, potentially accelerating cyclization (Gem-dialkyl-like effect).

-

Functional Handle: The aryl chloride remains intact after cyclization, available for late-stage diversification via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

-

Pathway Visualization

The following diagram illustrates the divergent reactivity between this compound and its common isomer.

Figure 1: Reaction pathway showing the conversion of the starting material into the isoquinolinone scaffold, contrasted with the phthalazinone route of its isomer.

Detailed Protocol: Synthesis of N-Benzyl-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

This protocol demonstrates the "self-validating" nature of the chemistry: the formation of the cyclic product is accompanied by a distinct shift in solubility (often precipitating) and the disappearance of the ester signal in NMR.

Materials & Reagents

-

Substrate: Methyl 3-(bromomethyl)-2-chlorobenzoate (1.0 eq)

-

Nucleophile: Benzylamine (1.1 eq) (Representative primary amine)

-

Base: Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: Acetonitrile (MeCN) (Dry) or Toluene (for higher temperature cyclization)

-

Catalyst (Optional): Acetic acid (0.1 eq) can accelerate the lactamization step if stalling occurs.

Step-by-Step Methodology

Phase 1: N-Alkylation (SN2)

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 3-(bromomethyl)-2-chlorobenzoate (1.0 g, 3.8 mmol) in anhydrous MeCN (15 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.65 mL, 9.5 mmol) followed by the slow addition of Benzylamine (0.46 mL, 4.2 mmol).

-

Note: The reaction is exothermic. Slow addition prevents double-alkylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.7) should disappear, replaced by a more polar amine intermediate (Rf ~0.3).

-

Phase 2: Cyclization (Lactamization)

-

Heating: Once the bromide is consumed, heat the reaction mixture to reflux (80–82°C) .

-

Expert Insight: If cyclization is slow (monitored by LCMS), swap solvent to Toluene and reflux at 110°C, or add 10 mol% acetic acid to catalyze the amide formation.

-

-

Duration: Stir at reflux for 6–12 hours. The intermediate benzylamine will convert to the cyclized lactam.

-

Work-up:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted amine/DIPEA, then Saturated NaHCO₃ (20 mL) and Brine (20 mL).

-

Critical Step: The product is a neutral amide; ensure it is not lost in the aqueous layers.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Expected Results & Data

| Parameter | Observation / Value |

| Yield | 65–80% (Typical) |

| Appearance | White to Off-white Solid |

| ¹H NMR Diagnostic | CH₂ (Benzylic, Ring): Singlet/Doublet ~4.3 ppmCH₂ (N-Benzyl): Singlet ~4.7 ppmEster Methyl: Disappears (3.9 ppm signal gone) |

| MS (ESI) | [M+H]⁺ consistent with cyclized product (Mass - MeOH) |